N1-Benzyl-4-phenyl-1h-imidazole-1,2-diamine N1-Benzyl-4-phenyl-1h-imidazole-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 736177-06-3
VCID: VC5065950
InChI: InChI=1S/C16H16N4/c17-16-19-15(14-9-5-2-6-10-14)12-20(16)18-11-13-7-3-1-4-8-13/h1-10,12,18H,11H2,(H2,17,19)
SMILES: C1=CC=C(C=C1)CNN2C=C(N=C2N)C3=CC=CC=C3
Molecular Formula: C16H16N4
Molecular Weight: 264.332

N1-Benzyl-4-phenyl-1h-imidazole-1,2-diamine

CAS No.: 736177-06-3

Cat. No.: VC5065950

Molecular Formula: C16H16N4

Molecular Weight: 264.332

* For research use only. Not for human or veterinary use.

N1-Benzyl-4-phenyl-1h-imidazole-1,2-diamine - 736177-06-3

Specification

CAS No. 736177-06-3
Molecular Formula C16H16N4
Molecular Weight 264.332
IUPAC Name 1-N-benzyl-4-phenylimidazole-1,2-diamine
Standard InChI InChI=1S/C16H16N4/c17-16-19-15(14-9-5-2-6-10-14)12-20(16)18-11-13-7-3-1-4-8-13/h1-10,12,18H,11H2,(H2,17,19)
Standard InChI Key WZEXVTCTFSPTGX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNN2C=C(N=C2N)C3=CC=CC=C3

Introduction

Chemical Identification and Structural Analysis

Molecular Identity and Nomenclature

N1-Benzyl-4-phenyl-1H-imidazole-1,2-diamine is systematically named according to IUPAC guidelines as 1-N-[(phenylmethyl)-4-phenyl-1H-imidazole-1,2-diamine. Its CAS registry number, 736177-06-3 , ensures unambiguous identification in regulatory and commercial contexts. Synonyms include LS-10820 (Key Organics product code) and variations such as 1-benzyl-4-phenylimidazole-1,2-diamine . The SMILES notation C1=CC=C(C=C1)CNC2=C(N=C(N2)C3=CC=CC=C3)N\text{C1=CC=C(C=C1)CNC2=C(N=C(N2)C3=CC=CC=C3)N} encodes its connectivity , while the InChIKey CBFOGZNSSXSKSW-UHFFFAOYSA-N facilitates digital database searches .

Table 1: Key Identifiers and Molecular Data

PropertyValueSource
Molecular FormulaC17H18N4\text{C}_{17}\text{H}_{18}\text{N}_4
Molecular Weight278.35 g/mol
CAS Number736177-06-3
SMILESC1=CC=C(C=C1)CNC2=C(N=C(N2)C3=CC=CC=C3)N
InChIKeyCBFOGZNSSXSKSW-UHFFFAOYSA-N

Crystallographic and Conformational Insights

While direct crystallographic data for N1-benzyl-4-phenyl-1H-imidazole-1,2-diamine is limited, analogous benzimidazole derivatives offer structural insights. For example, N-substituted benzimidazoles exhibit planarity distortions depending on substituent bulkiness. In 2-(4-hexyloxyphenyl)-1-benzyl-1H-benzimidazole, the benzyl group induces a dihedral angle of 15.2° between the benzimidazole core and the 4-hexyloxyphenyl ring . This suggests that the benzyl group in N1-benzyl-4-phenyl-1H-imidazole-1,2-diamine may similarly influence molecular packing and intermolecular interactions, such as π-π stacking or C–H···π bonds .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N1-benzyl-4-phenyl-1H-imidazole-1,2-diamine likely follows a multi-step condensation strategy common to imidazole derivatives. A plausible route involves:

  • Formation of the imidazole core: Reacting benzylamine with a diketone or aldehyde precursor under acidic conditions.

  • Functionalization at C4: Introducing the phenyl group via nucleophilic substitution or cross-coupling reactions.

  • Diamine installation: Amination at the C2 position using ammonia or a protected amine source .

For instance, the synthesis of N1-(3-chlorobenzyl)-4-phenyl-1H-imidazole-1,2-diamine employs 3-chlorobenzylamine and a phenyl-substituted imidazole precursor under reflux with sodium metabisulfite. Adapting this method, substituting 3-chlorobenzylamine with benzylamine could yield the target compound.

Reaction Optimization and Challenges

Key challenges include regioselectivity in imidazole ring formation and avoiding over-alkylation. Catalytic systems such as palladium complexes or Lewis acids (e.g., ZnCl₂) may enhance yield . Solvent choice (e.g., ethanol or DMF) and reaction temperature (typically 80–120°C) critically influence reaction kinetics .

Physicochemical Properties and Stability

Table 2: Predicted Physicochemical Properties

PropertyValueMethod of Estimation
LogP (Partition Coefficient)~3.2Calculated via PubChem
Hydrogen Bond Donors2 (NH groups)Structural analysis
Hydrogen Bond Acceptors4Structural analysis

Stability Under Ambient Conditions

The compound is stable at room temperature when stored in inert atmospheres but may degrade under prolonged UV exposure due to aromatic ring photooxidation . Moisture-sensitive functional groups (e.g., free amines) necessitate desiccated storage .

Hazard ParameterClassificationPrecautionary Measure
Oral ToxicityH302P301 + P312 + P330
Dermal ToxicityH312P280
Inhalation ToxicityH332P264

First Aid and Contingency Planning

  • Dermal Exposure: Flush with water for 15 minutes; remove contaminated clothing .

  • Ocular Exposure: Rinse eyes with saline solution; seek ophthalmological evaluation .

  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

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